molecular formula C13H18N2O3 B1248649 Jenamidine A

Jenamidine A

Cat. No. B1248649
M. Wt: 250.29 g/mol
InChI Key: AKWHGMWEGVKZON-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jenamidine A is a pyridopyrimidine.
This compound is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antiproliferative Properties

Jenamidine A, a naturally occurring bicyclic alkaloid, has been identified for its specific antiproliferative effects, particularly against chronic myeloid leukemia cells. Discovered in Streptomyces sp. (strain HKI0297), this compound is noted for its unusual octahydro-pyrido[1,2-a]pyrimidine skeleton. This property positions it as a potential candidate for cancer research and therapy, specifically targeting cell proliferation in chronic myeloid leukemia (Hu et al., 2003).

Structural Reassignment and Synthesis

The structural complexity of this compound has led to significant research in its synthesis and structural reassignment. Studies have focused on revising its proposed structure and developing synthetic pathways, indicating the compound's pharmaceutical potential and the need for accurate structural characterization for effective application (Duvall et al., 2006), (Snider et al., 2004).

Application in Synthesis of Related Compounds

Research has also explored the synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones, with this compound being a core structure in these processes. This indicates the broader chemical significance of this compound in the synthesis of various compounds, including those with potential medicinal properties (Kondakal et al., 2012).

properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-[(E)-4-hydroxypent-2-en-2-yl]-6,7,9,9a-tetrahydro-1H-pyrido[1,2-a]pyrimidine-4,8-dione

InChI

InChI=1S/C13H18N2O3/c1-8(5-9(2)16)11-7-13(18)15-4-3-10(17)6-12(15)14-11/h5,7,9,12,14,16H,3-4,6H2,1-2H3/b8-5+

InChI Key

AKWHGMWEGVKZON-VMPITWQZSA-N

Isomeric SMILES

CC(/C=C(\C)/C1=CC(=O)N2CCC(=O)CC2N1)O

Canonical SMILES

CC(C=C(C)C1=CC(=O)N2CCC(=O)CC2N1)O

synonyms

2-(3-hydroxy-1-methylbut-1-enyl)-6,7,9,9a-tetrahydro-1H-pyrido(1,2-a)pyrimidine-4,8-dione
jenamidine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jenamidine A
Reactant of Route 2
Jenamidine A
Reactant of Route 3
Jenamidine A
Reactant of Route 4
Jenamidine A
Reactant of Route 5
Jenamidine A
Reactant of Route 6
Jenamidine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.